N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-12-24(18(25)13-14-7-9-15(21)10-8-14)20-22-19-16(26-3)5-4-6-17(19)27-20;/h4-10H,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRQVDAHSYIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a compound with significant potential in pharmacological applications. Its structure features a dimethylamino group, a fluorophenyl moiety, and a benzo[d]thiazole derivative, which contribute to its biological activity. This article explores the compound's biological properties, focusing on its antitumor and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing benzothiazole nuclei have shown potential in inhibiting the proliferation of various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D Assay |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 3D Assay |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 3D Assay |
These compounds were tested against human lung cancer cell lines using MTS cytotoxicity assays, revealing that benzothiazole derivatives generally exhibited higher activity compared to benzimidazole derivatives .
The mechanism by which these compounds exert their antitumor effects often involves intercalation into DNA or binding to specific sites within the DNA structure. For example, certain derivatives have been shown to bind within the minor groove of AT-rich regions of DNA, which may disrupt cellular processes essential for tumor growth .
Antimicrobial Activity
In addition to antitumor effects, related compounds have also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using broth microdilution methods.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | < 10 μg/mL |
| Compound B | Escherichia coli | < 15 μg/mL |
These findings indicate that some derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the antitumor effects of a related compound in a xenograft model of lung cancer. The compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
- Case Study on Antimicrobial Properties : Another study investigated the efficacy of a structurally similar compound against Staphylococcus aureus. The results indicated a strong bactericidal effect at low concentrations, suggesting potential for clinical applications in treating bacterial infections.
Q & A
Q. Methodological Testing :
- In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., ³H-serotonin) .
- Molecular Docking : DFT calculations to predict binding poses with target proteins (e.g., PDB: 5HT2A) .
How can structure-activity relationship (SAR) studies improve biological efficacy?
Advanced Research Question
Modifying substituents alters pharmacodynamic profiles:
- Thiazole Ring : Replacing 4-methoxy with ethoxy enhances lipophilicity (logP +0.5) but reduces solubility .
- Fluorophenyl Group : Substitution at the para position vs. meta affects target selectivity (e.g., 10-fold difference in IC50) .
Q. Methodological Approach :
- Metabolic Profiling : Microsomal stability assays (e.g., human liver microsomes) to identify degradation pathways .
- Transcriptomic Analysis : RNA-seq of treated tissues to detect unintended pathway activation .
What strategies are recommended for pharmacokinetic profiling?
Advanced Research Question
Key parameters include solubility, permeability, and metabolic stability:
- Solubility : Use phosphate-buffered saline (PBS) at pH 7.4; poor solubility may require formulation with cyclodextrins .
- Caco-2 Assays : Assess intestinal permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
- Plasma Stability : Incubate with plasma at 37°C; >50% degradation in 2 hrs suggests instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
